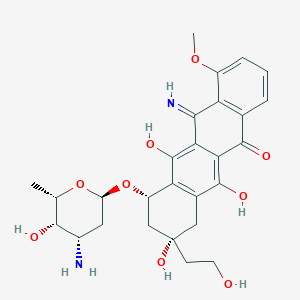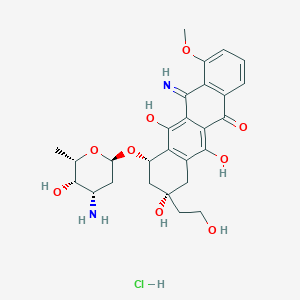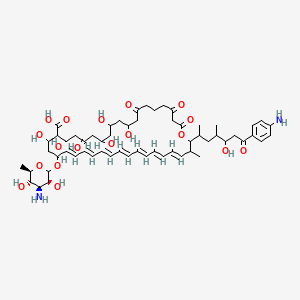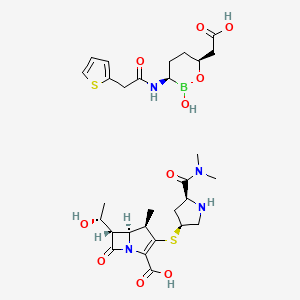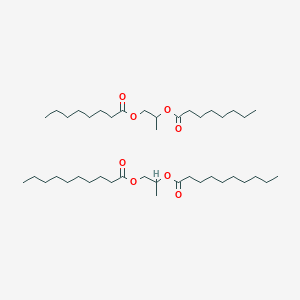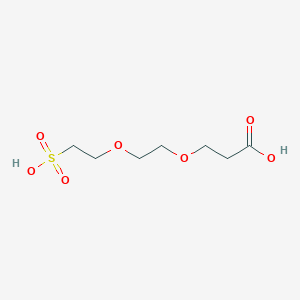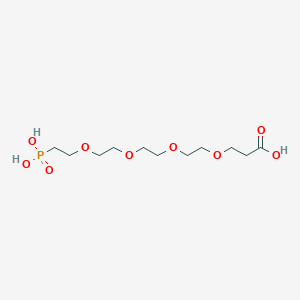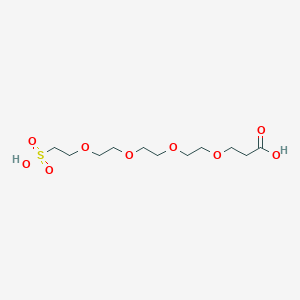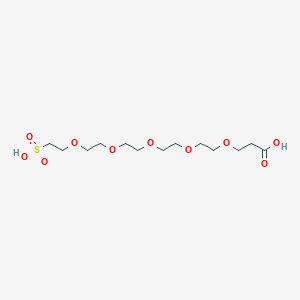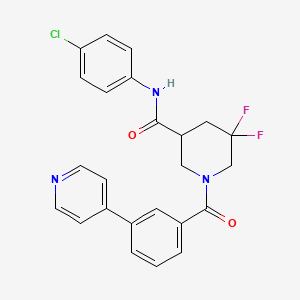
N-(4-Chlorophenyl)-5,5-difluoro-1-(3-(pyridin-4-yl)benzoyl)piperidine-3-carboxamide
Descripción general
Descripción
CCG-232601 is an inhibitor of the Rho/MRTF/SRF transcriptional pathway and a derivative of CCG-203971.1 CCG-232601 inhibits MRTF-dependent transcription in HEK293T cells (IC50 = 0.55 µM in a luciferase reporter assay). It also reduces expression of α-smooth muscle actin (α-SMA) in TGF-β-stimulated human dermal fibroblasts to 31% of control when used at a concentration of 10 µM. CCG-232601 (50 mg/kg) inhibits increases in dermal thickness and hydroxyproline content in a mouse model of dermal fibrosis induced by bleomycin.
CCG-232601 is a inhibitor of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma. CCG-232601 has SRE. L IC50= 550 nM; MLM T1/2 = 7.8 min; Aq sol = 23ug/mL; Plasma AUC 0-7h (10mg/kg) = 15250 hr. ng/mL. CCG-232601 could inhibit the development of bleomycin-induced dermal fibrosis in mice when administered orally at 50 mg/kg.
Aplicaciones Científicas De Investigación
Molecular Interaction Studies
N-(4-Chlorophenyl)-5,5-difluoro-1-(3-(pyridin-4-yl)benzoyl)piperidine-3-carboxamide, as part of the class of cannabinoid receptor antagonists, has been studied for its molecular interactions. For instance, Shim et al. (2002) analyzed the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, providing insights into the binding interactions and developing pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Antitubercular and Antibacterial Activities
A study by Bodige et al. (2020) synthesized and screened a series of carboxamide derivatives, including difluoro-4-chlorophenyl derivatives, for their antitubercular and antibacterial activities. This research provides valuable insights into the potential medical applications of these compounds (Bodige et al., 2020).
Structural Analysis and Synthesis Methods
In the field of chemical synthesis and structural analysis, research has been conducted on related compounds. For example, Dyachenko et al. (2019) developed methods for the synthesis of functionalized thieno[2,3-b]pyridines, providing valuable data on the molecular structure of similar compounds (Dyachenko et al., 2019).
Crystal Structure Analysis
The study of the crystal structure of related compounds, such as by Shi et al. (2010), offers important insights into the geometric and bonding characteristics of these molecules. This type of research is crucial for understanding how these compounds interact at the molecular level (Shi et al., 2010).
Radiotracer Synthesis for Brain Imaging
Katoch-Rouse et al. (2003) conducted research on the synthesis of radiotracers, which are vital for studying cannabinoid receptors in the brain using positron emission tomography (PET). This research provides significant advancements in neuroimaging and understanding brain receptor dynamics (Katoch-Rouse et al., 2003).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-5,5-difluoro-1-(3-pyridin-4-ylbenzoyl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClF2N3O2/c25-20-4-6-21(7-5-20)29-22(31)19-13-24(26,27)15-30(14-19)23(32)18-3-1-2-17(12-18)16-8-10-28-11-9-16/h1-12,19H,13-15H2,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJLDLGLVZUENS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1(F)F)C(=O)C2=CC=CC(=C2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClF2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-5,5-difluoro-1-(3-(pyridin-4-yl)benzoyl)piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[6-benzyl-2-(2-phenylethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B606461.png)
